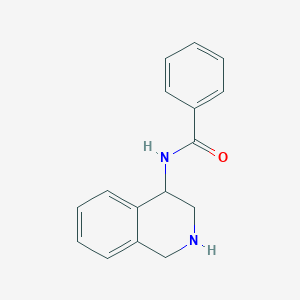

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide, also known as THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. THIQ is a heterocyclic compound that belongs to the class of isoquinoline alkaloids. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

Scientific Research Applications

Biological Activities

1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including “N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide”, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important class of isoquinoline alkaloids .

Medicinal Chemistry

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR) of these analogs and their mechanism of action are areas of active research .

Synthetic Strategies

Commonly used synthetic strategies for constructing the core scaffold of THIQ-based compounds, including “N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide”, have been discussed in the literature . These strategies are crucial for the development of novel THIQ analogs.

C(1)-Functionalization

Recent advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been reported . These reactions, particularly those involving isomerization of iminium intermediate (exo/endo isomerization), are highlighted for the period of 2013–2019 .

Inhibitors of the PD-1/PD-L1 PPI

“N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide” and its analogs can be designed as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI) . This application is particularly relevant in the field of immunotherapy.

Solid-State Fluorescence Material

This compound can be used as a solid-state fluorescence material . This application is particularly relevant in the field of materials science and optoelectronics.

Mechanism of Action

Target of Action

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds are known to interact with their targets in a way that results in diverse biological activities

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide may have similar effects.

properties

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-9,15,17H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXADQCZLBBBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2852871.png)

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)

![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)

![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)

![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)